Methyl 2-bromo-2-(4-chlorophenyl)propanoate
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Overview
Description
Methyl 2-bromo-2-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of propanoic acid and contains both bromine and chlorine atoms attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-2-(4-chlorophenyl)propanoate can be synthesized through the esterification of 2-bromo-2-(4-chlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(4-chlorophenyl)propanoate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions with a stoichiometric amount of reducing agent.
Oxidation: Performed in aqueous or organic solvents with the oxidizing agent added gradually to control the reaction rate.
Major Products Formed
Nucleophilic substitution: Products include substituted propanoates depending on the nucleophile used.
Reduction: The major product is 2-bromo-2-(4-chlorophenyl)propanol.
Oxidation: The major product is 2-bromo-2-(4-chlorophenyl)propanoic acid.
Scientific Research Applications
Methyl 2-bromo-2-(4-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-2-(4-chlorophenyl)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various functional derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-2-methylpropanoate: Similar in structure but lacks the phenyl and chlorine substituents.
Methyl 2-(4-bromo-2-chlorophenoxy)propanoate: Contains a similar phenyl ring with bromine and chlorine substituents but differs in the position of the ester group.
Uniqueness
Methyl 2-bromo-2-(4-chlorophenyl)propanoate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
1034912-40-7 |
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Molecular Formula |
C10H10BrClO2 |
Molecular Weight |
277.54 g/mol |
IUPAC Name |
methyl 2-bromo-2-(4-chlorophenyl)propanoate |
InChI |
InChI=1S/C10H10BrClO2/c1-10(11,9(13)14-2)7-3-5-8(12)6-4-7/h3-6H,1-2H3 |
InChI Key |
MCRQAVDSGNJFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C(=O)OC)Br |
Origin of Product |
United States |
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